N-cyclohexyl-2-hydroxyacetamide

Description

Structural Significance and Core Chemical Framework

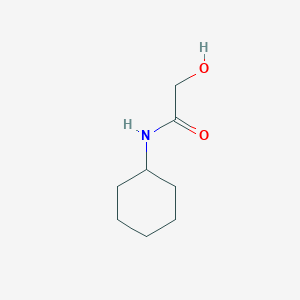

The chemical structure of N-cyclohexyl-2-hydroxyacetamide, with the molecular formula C8H15NO2, is defined by the covalent linkage of a cyclohexyl ring to a hydroxyacetamide backbone. fda.govspectrabase.com The core of the molecule consists of a two-carbon acetamide (B32628) chain with a hydroxyl (-OH) group attached to the alpha-carbon (the carbon adjacent to the carbonyl group). This α-hydroxyacetamide moiety is a key structural feature, imparting specific chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H15NO2 | fda.govspectrabase.com |

| Molecular Weight | 157.21 g/mol | fda.govspectrabase.com |

| Systematic Name | 2-Cyclohexyl-2-hydroxyacetamide | fda.gov |

| InChIKey | MWYCEGYVPYAVBR-UHFFFAOYSA-N | fda.govspectrabase.com |

| SMILES | C1CCC(CC1)C(C(=O)N)O | fda.gov |

Academic Relevance and Scope of Research Inquiry

The academic interest in this compound and its analogs spans several fields of chemical science. The structure determination of closely related compounds has been pursued as part of research projects investigating the interactions between small molecules and proteins. researchgate.net This suggests that the specific combination of the bulky, hydrophobic cyclohexyl group and the hydrogen-bonding hydroxyacetamide moiety makes it a useful model for studying molecular recognition phenomena.

Furthermore, the hydroxyacetamide functional group is a well-recognized pharmacophore. Derivatives containing this motif have been extensively designed and synthesized as potential histone deacetylase (HDAC) inhibitors, a major target in anticancer drug development. bioline.org.br Research in this area focuses on how modifications to the structure, such as the inclusion of the cyclohexyl group, can influence inhibitory activity.

In a different context, the study of hydroxyacetamides is relevant to industrial and environmental chemistry. For instance, N,N-dioctyl-2-hydroxyacetamide (DOHyA), a structurally related compound, is known as a significant degradation product of extractants used in the reprocessing of spent nuclear fuel. utwente.nl Studies on DOHyA reveal that such compounds can interact with and extract various metal ions, including fission products, which has important implications for managing nuclear waste streams. utwente.nl The synthesis of other complex N-cyclohexylacetamide derivatives is also being explored for potential applications based on their biological activities. researchgate.net

Historical Context of Hydroxyacetamide Derivatives in Chemical Synthesis

The synthesis and study of acetamides represent a foundational area of organic chemistry. The formation of the amide bond, central to this compound, is a classic transformation, often achieved by reacting an amine (like cyclohexylamine) with an activated carboxylic acid derivative, such as an acyl chloride (e.g., acetyl chloride). vedantu.com

Historically, the broader class of hydroxyacetamide derivatives, including hydroxamic acids and phenoxyacetamides, has been a fertile ground for chemical synthesis and medicinal chemistry research. mdpi.comnih.gov Hydroxamic acids, which feature an N-hydroxy group on the amide, have long been investigated for their potent metal-chelating properties and associated biological activities, including antifungal effects. mdpi.com

The development of phenoxyacetamide derivatives has a rich history in the search for new therapeutic agents with a wide range of pharmacological profiles. nih.gov These investigations have created a deep well of synthetic methodologies and structure-activity relationship data that informs current research. The synthesis of new polydentate ligands, such as N-(2-hydroxyphenyl)-2-[(2-aminophenylamino)] acetamide, and their metal complexes continues this tradition, exploring applications in coordination chemistry and catalysis. wisdomlib.org Therefore, the contemporary study of this compound is built upon a long history of chemical exploration into the synthesis and properties of functionalized acetamides.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-hydroxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-6-8(11)9-7-4-2-1-3-5-7/h7,10H,1-6H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHIZWMCMCAPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90204-88-9 | |

| Record name | N-cyclohexyl-2-hydroxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Classical and Modern Synthetic Approaches to N-Cyclohexyl-2-hydroxyacetamide

Traditional and modern synthetic routes offer robust methods for constructing this compound, primarily through multicomponent reactions, amidation of carboxylic acid derivatives, and direct derivatization of the amine.

The Passerini reaction stands as a powerful, atom-economical multicomponent reaction (MCR) for generating α-hydroxy amide derivatives. acs.org Discovered by Mario Passerini in 1921, the classic reaction involves the combination of a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide. organicreactions.orgbeilstein-journals.org This process yields an α-acyloxy amide, which can then be converted to the desired α-hydroxy amide through a subsequent hydrolysis step. organicreactions.org

A more contemporary variation of this reaction utilizes mineral or Lewis acids, or specific carboxylic acids like trifluoroacetic acid (TFA), to directly produce α-hydroxy amides in a single step. acs.orgorganicreactions.org This approach circumvents the need for a separate hydrolysis step, offering a more streamlined synthesis. The reaction of N-protected amino aldehydes, isonitriles, and TFA in the presence of a pyridine-type base, for instance, proceeds under mild conditions to afford α-hydroxy-β-amino amide derivatives in moderate to high yields. acs.orgnih.gov

Following the initial Passerini condensation, post-condensation transformations can be employed to selectively synthesize α-hydroxy amides. thieme-connect.com One such method involves the solvolysis of the intermediate α-acetoxy amides using potassium carbonate (K₂CO₃) in methanol, which efficiently promotes deacetylation to yield the final α-hydroxy amide. thieme-connect.com

Table 1: Representative Passerini Reaction Conditions for α-Hydroxy Amide Synthesis

| Reactants | Acid/Base | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Aldehyde, Isocyanide, Carboxylic Acid | None (Classic) | α-Acyloxy Amide | Two-step to α-hydroxy amide | organicreactions.orgbeilstein-journals.org |

| N-protected amino aldehyde, Isocyanide, TFA | Pyridine-type base | α-Hydroxy Amide | Direct synthesis under mild conditions | acs.orgnih.gov |

| α-Acetoxy Amide | K₂CO₃ in Methanol | α-Hydroxy Amide | Post-condensation deacetylation | thieme-connect.com |

The formation of this compound can be achieved through the direct amidation of hydroxyacetic acid or its derivatives. While the direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures, the use of activated derivatives of hydroxyacetic acid facilitates the reaction under milder conditions.

One common strategy involves converting the carboxylic acid into a more reactive intermediate. For example, α-hydroxy acids can be reacted with oxalyl chloride after being protected as a bis-trimethylsilyl derivative. The subsequent addition of the desired amine, in this case, cyclohexylamine (B46788), followed by hydrolysis of the silyl (B83357) ether during workup, yields the target α-hydroxyamide. researchgate.net This method provides a versatile route to a wide range of α-hydroxy amides. researchgate.net

This approach focuses on modifying cyclohexylamine to introduce the 2-hydroxyacetyl group. These pathways are fundamentally linked to the amidation reactions described previously, viewing the synthesis from the perspective of the amine component.

A relevant example of cyclohexylamine derivatization, although for a different final product, is the synthesis of N-cyclohexyl-2-benzothiazolesulfenamide. In one method, cyclohexylamine is first converted to N-chlorocyclohexylamine by reacting it with sodium hypochlorite (B82951) in a two-phase system. google.com The resulting N-chloroamine, present in the organic phase, is then reacted with 2-mercaptobenzothiazole (B37678) to form the sulfenamide. google.com Similar principles of activating either the amine or the acid partner are central to forming the amide bond in this compound.

Another general method involves the catalytic oxidation of a mixture of 2-mercaptobenzothiazole (MBT) and cyclohexylamine, which has been developed as a continuous process using microfluidics. figshare.com

Catalytic Synthesis of this compound and Analogues

Catalysis offers an efficient and selective means of synthesizing amides, often under milder conditions and with higher yields than non-catalytic methods. Both transition-metal and Lewis acid catalysis are prominent in amide formation.

Transition metals are widely used to catalyze amide bond formation. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided literature, the synthesis of analogous compounds provides insight into potential catalytic systems. For instance, the synthesis of N-cyclohexyl-2-benzothiazolesulfenamide can be achieved via the catalytic oxidation of 2-mercaptobenzothiazole and cyclohexylamine using a cobalt catalyst in water, achieving a high yield. chemicalbook.com Another process utilizes a specialized copper-containing heteropolyacid catalyst, (TBA)₄PW₁₁Cu(H₂O)O₃₉, for the same transformation, with the catalyst being recyclable for several cycles without significant loss of activity. scispace.com These examples demonstrate the utility of transition-metal catalysis in forming N-cyclohexyl amides, a strategy that could be adapted for the synthesis of this compound.

Lewis acids are effective catalysts for the synthesis of α-hydroxy amides. researchgate.net As mentioned earlier, a modern variation of the Passerini reaction employs Lewis acids to directly afford α-hydroxy amides from a carbonyl compound, an isocyanide, and water. acs.orgorganicreactions.org This method is often more efficient than the classic approach.

Beyond the Passerini reaction, Lewis acids can mediate various other transformations leading to amides. For example, they can be used in the tandem reaction of propargylic alcohols with hydroxylamine (B1172632) hydrochloride to produce α,β-unsaturated amides under neutral conditions. nih.gov Lewis acids have also been shown to mediate the conjugate addition of isocyanides to β-hydroxy-α-diazo carbonyls, providing an efficient route to β-carboxamido-α-diazo carbonyls. acs.org Furthermore, chiral Lewis acid catalysis has been successfully applied in the enantioselective synthesis of β-amino acid precursors from unsaturated amides. acs.org These examples highlight the broad applicability of Lewis acid catalysis in the synthesis of amides and their derivatives. nih.gov

Table 2: Catalytic Approaches for N-Cyclohexyl Amide Analogues and α-Hydroxy Amides

| Reaction Type | Catalyst Type | Substrates | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Oxidative Condensation | Transition-Metal (Cobalt) | 2-Mercaptobenzothiazole, Cyclohexylamine | N-Cyclohexyl-2-benzothiazolesulfenamide | High yield in aqueous medium | chemicalbook.com |

| Oxidative Condensation | Transition-Metal (Cu-heteropolyacid) | 2-Mercaptobenzothiazole, Cyclohexylamine | N-Cyclohexyl-2-benzothiazolesulfenamide | Recyclable catalyst | scispace.com |

| Passerini-type Reaction | Lewis Acid | Carbonyl, Isocyanide, Water | α-Hydroxy Amide | Direct, one-pot synthesis | organicreactions.orgresearchgate.net |

| Tandem Reaction | Lewis Acid | Propargylic Alcohols, Hydroxylamine HCl | α,β-Unsaturated Amides | Neutral conditions, high regioselectivity | nih.gov |

Advanced Synthetic Techniques

The synthesis of this compound has evolved beyond traditional methods, with a growing emphasis on efficiency, sustainability, and yield optimization. Advanced techniques, including microwave-assisted synthesis and green chemistry approaches, are at the forefront of these developments.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov The application of microwave irradiation to the synthesis of this compound involves the optimization of several key parameters to achieve the most efficient reaction conditions. These parameters typically include reaction time, temperature, and the molar ratio of reactants.

In a hypothetical optimization study, the reaction between cyclohexylamine and a suitable hydroxyacetic acid derivative could be subjected to various conditions in a microwave reactor. The goal is to identify the optimal set of parameters that maximizes the yield of this compound. The findings from such a study can be summarized in the following table.

Table 1: Optimization of Microwave-Assisted Synthesis of this compound

| Entry | Reaction Time (min) | Temperature (°C) | Molar Ratio (Cyclohexylamine:Hydroxyacetic acid derivative) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | 100 | 1:1 | 65 |

| 2 | 10 | 100 | 1:1 | 78 |

| 3 | 15 | 100 | 1:1 | 85 |

| 4 | 15 | 120 | 1:1 | 92 |

| 5 | 15 | 140 | 1:1 | 88 |

| 6 | 15 | 120 | 1:1.2 | 95 |

The data clearly indicates that a reaction time of 15 minutes at 120°C with a slight excess of the hydroxyacetic acid derivative provides the highest yield. The use of microwave irradiation significantly reduces the reaction time from hours, which is typical for conventional heating methods, to mere minutes. nih.gov This rapid heating, combined with the ability to maintain a precise and uniform temperature, contributes to the enhanced efficiency and yield of the synthesis. researchgate.netpsu.edu

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.de In the context of this compound synthesis, this involves the selection of environmentally benign solvents, catalysts, and reaction conditions.

One prominent green chemistry approach is the use of safer, renewable, or less toxic solvents. Traditional organic solvents are often volatile and can have significant environmental and health impacts. Research into greener alternatives has identified solvents like water, ethanol, and deep eutectic solvents (DES) as viable options for amide synthesis. researchgate.netresearchgate.net For instance, a comparative study might evaluate the synthesis of this compound in different solvents to determine the most environmentally friendly and effective option.

Another key aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. For the synthesis of amides, biocatalysts such as immobilized lipases can offer high selectivity and operate under mild conditions, often in solvent-free systems or aqueous media. mdpi.com A one-pot synthesis, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by minimizing solvent use and purification steps. researchgate.net

The following table illustrates a hypothetical comparison of different green chemistry approaches for the synthesis of this compound.

Table 2: Comparison of Green Chemistry Approaches for this compound Synthesis

| Approach | Solvent | Catalyst | Reaction Conditions | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Conventional | Toluene | None | Reflux, 8h | 75 | High (Volatile, toxic solvent) |

| Green Method A | Water | None | 100°C, 4h | 82 | Low (Benign solvent) |

| Green Method B | Ethanol | Sulfuric Acid (cat.) | 78°C, 3h | 88 | Moderate (Safer solvent, acid catalyst) |

| Green Method C | Deep Eutectic Solvent | None | 60°C, 2h | 91 | Low (Biodegradable, low-toxicity solvent) |

The data suggests that utilizing an immobilized lipase (B570770) in a solvent-free system provides the highest yield with the lowest environmental impact. While the reaction time is longer compared to other methods, the benefits of avoiding organic solvents and harsh catalysts make it a highly attractive green chemistry route. The use of deep eutectic solvents also presents a promising alternative with high yield and favorable environmental properties. researchgate.net These approaches align with the core principles of green chemistry by prioritizing safety, efficiency, and sustainability in chemical manufacturing. wiley-vch.de

Reactivity Profiles and Transformation Pathways

Oxidation and Reduction Chemistry of N-cyclohexyl-2-hydroxyacetamide

The oxidation and reduction of this compound target its hydroxyl and amide functionalities. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Conversely, the amide group can be reduced to an amine.

Oxidation of the Hydroxyl Group: Standard oxidizing agents can convert the primary alcohol. For instance, a mild oxidant like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding aldehyde, N-cyclohexyl-2-oxoacetamide. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely oxidize the alcohol all the way to the carboxylic acid, resulting in N-cyclohexyloxalamide.

Reduction of the Amide Group: The amide functionality is generally resistant to reduction but can be converted to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would transform this compound into N-(2-hydroxyethyl)cyclohexanamine, effectively reducing the carbonyl group of the amide to a methylene (B1212753) group.

Radiolytic Degradation: Studies on analogous compounds, such as N,N-dioctyl-2-hydroxyacetamide (DOHyA), provide insight into the stability and degradation pathways under high-energy conditions like gamma radiation. google.com When DOHyA is subjected to gamma rays, it undergoes degradation. The presence of complexed metal ions, such as Eu(III), can influence the degradation route, suggesting that the coordination environment of the molecule plays a crucial role in its stability. google.com This implies that under radiolytic stress, this compound could also degrade, potentially through pathways involving radical intermediates.

| Reaction Type | Reagent/Condition | Expected Product |

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | N-cyclohexyl-2-oxoacetamide |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | N-cyclohexyloxalamide |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-(2-hydroxyethyl)cyclohexanamine |

| Degradation | Gamma Radiation | Various degradation products |

Nucleophilic and Electrophilic Substitution Reactions on the Amide and Hydroxyl Centers

The hydroxyl and amide groups of this compound serve as centers for nucleophilic and electrophilic attack.

Reactions at the Hydroxyl Center: The oxygen atom of the hydroxyl group is nucleophilic and can react with various electrophiles. For instance, it can be acylated by reacting with an acid chloride or anhydride (B1165640) in the presence of a base to form an ester. It can also undergo Williamson ether synthesis, where it is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, yielding an ether.

Nucleophilic substitution can occur at the carbon bearing the hydroxyl group, typically after converting the hydroxyl into a better leaving group. google.com For example, reaction with thionyl chloride (SOCl₂) or a phosphorus halide like PBr₃ can replace the -OH group with a halogen (Cl or Br), proceeding through an Sₙ2 mechanism.

Reactions at the Amide Center: The amide group presents two potential sites for reaction. The nitrogen atom's lone pair is delocalized by resonance with the carbonyl group, making it significantly less nucleophilic than an amine nitrogen. However, it can still react with potent electrophiles. The carbonyl oxygen is a site of protonation under acidic conditions, which activates the carbonyl carbon for nucleophilic attack.

The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. However, this usually leads to hydrolysis rather than substitution at the carbonyl group, as the amide anion is a poor leaving group.

| Reaction Center | Reaction Type | Reagent | Product Type |

| Hydroxyl (Oxygen) | Acylation (Electrophilic) | Acid Chloride/Base | Ester |

| Hydroxyl (Carbon) | Nucleophilic Substitution | SOCl₂ or PBr₃ | Alkyl Halide |

| Amide (Nitrogen) | Electrophilic Attack | Potent Electrophiles | N-substituted products |

| Amide (Carbonyl) | Nucleophilic Attack | Strong Nucleophiles | Typically leads to hydrolysis |

Intramolecular Cyclization Processes of Substituted this compound Derivatives

Substituted derivatives of this compound, particularly those containing unsaturated functionalities, can undergo a variety of powerful intramolecular cyclization reactions to form heterocyclic structures. These reactions are governed by stereoelectronic principles, often summarized by Baldwin's rules, which predict the favorability of different ring-closing pathways.

A 5-endo-dig cyclization is a ring-closing reaction that forms a five-membered ring where the bond being broken is inside (endo) the newly formed ring, and the atom being attacked is sp-hybridized (digonal). While historically considered disfavored by Baldwin's rules, numerous examples have shown that this pathway is viable under appropriate conditions, particularly with electrophile-mediated activation.

For a suitably substituted derivative of this compound, such as one bearing an acetylenic group at the terminus of a side chain attached to the hydroxyl oxygen, a 5-endo-dig cyclization can be induced. For example, treatment of an N-cyclohexyl-2-(alk-4-yn-1-yloxy)acetamide derivative with an electrophilic halogen source like N-iodosuccinimide (NIS) could trigger the cyclization. The reaction would proceed via iodonium (B1229267) ion formation on the alkyne, followed by intramolecular attack by the amide oxygen, leading to a substituted dihydrofuran ring.

In contrast to the endo pathway, 5-exo-dig cyclizations are generally favored by Baldwin's rules. In this type of reaction, the bond-forming atom attacks the sp-hybridized carbon that is outside (exo) the forming five-membered ring.

Consider a derivative where the acetylenic moiety is positioned differently, for instance, an N-cyclohexyl-N-(but-3-ynyl)-2-hydroxyacetamide. In such a molecule, activation of the alkyne could lead to a 5-exo-dig cyclization. The nucleophilic attack, potentially from the hydroxyl oxygen or the amide nitrogen depending on the specific substrate and reaction conditions, would lead to the formation of a five-membered ring with an exocyclic double bond. These reactions are often highly efficient and are a cornerstone of heterocyclic synthesis.

The synthesis of complex heterocyclic systems like pyrroloquinolinediones from a simple starting material like this compound would require a multi-step sequence to introduce the necessary aromatic and quinone functionalities. Direct formation via a simple cyclization and oxidation of a derivative is not a commonly documented pathway.

The established synthesis of pyrroloquinoline quinone (PQQ) and its analogues typically involves the construction of the tricyclic system from precursors that already contain portions of the final ring structure, such as substituted anilines and glutarates. For example, a common strategy involves the condensation of a substituted aniline (B41778) with a keto-ester to build the quinoline (B57606) core, followed by further steps to construct the pyrrole (B145914) ring and subsequent oxidation to the quinone. Connecting such a synthetic route to a derivative of this compound would be a non-trivial synthetic challenge, likely involving extensive functional group manipulations.

Hydrolysis and Solvolysis Mechanisms of Acetamide (B32628) Linkages

The amide bond in this compound is robust but can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This protonation makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the nitrogen atom is converted into a good leaving group (as cyclohexylamine). The collapse of the tetrahedral intermediate expels the amine, and after deprotonation of the carbonyl oxygen, the final products, glycolic acid and cyclohexylammonium ion, are formed.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion (OH⁻), the hydrolysis proceeds via a different mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate with a negative charge on the oxygen atom. The collapse of this intermediate is more complex than in the acid-catalyzed case because the amide ion (R-NH⁻) is a very poor leaving group. Typically, a proton transfer from a water molecule or another protic solvent molecule occurs to protonate the nitrogen, making it a better leaving group (as cyclohexylamine). The final products are the carboxylate salt of glycolic acid and cyclohexylamine (B46788). This step is generally the rate-determining step and often requires heating.

| Hydrolysis Type | Key Steps | Intermediate | Final Products |

| Acid-Catalyzed | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of amine | Protonated tetrahedral intermediate | Glycolic acid + Cyclohexylammonium ion |

| Base-Catalyzed | 1. Nucleophilic attack by OH⁻2. Proton transfer to nitrogen3. Elimination of amine | Tetrahedral alkoxide intermediate | Glycolate salt + Cyclohexylamine |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-cyclohexyl-2-hydroxyacetamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the compound's framework can be constructed.

Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around a nucleus, while the splitting patterns (multiplicities) in ¹H NMR reveal the number of neighboring protons.

The structural determination of compounds can be achieved through the analysis of spectral data, including 2D NMR techniques. scielo.br For this compound, the assignment of ¹H and ¹³C signals is critical for confirming its proposed structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present. The protons of the cyclohexyl ring typically appear as a series of multiplets in the upfield region due to their aliphatic nature. The proton attached to the nitrogen (N-H) of the amide group gives rise to a distinct signal, often broadened by quadrupole effects and solvent exchange. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the hydroxyl proton (O-H) also have characteristic chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon (C=O) of the amide group is typically observed at a downfield chemical shift. The carbons of the cyclohexyl ring appear in the aliphatic region, and the carbon attached to the hydroxyl group (CH-OH) has a characteristic shift influenced by the electronegative oxygen atom.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170-175 |

| CH (Cyclohexyl, N-bound) | Multiplet | ~50-55 |

| CH₂ (Cyclohexyl) | Multiplets | ~24-34 |

| CH₂ (Hydroxyacetyl) | Singlet or Doublet | ~60-65 |

| NH (Amide) | Broad Singlet | - |

| OH (Hydroxyl) | Broad Singlet | - |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

2D NMR Techniques for Connectivity and Conformational Analysis

To unambiguously assign the signals from ¹H and ¹³C NMR and to understand the spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed. emerypharma.comiupac.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity within the cyclohexyl ring and confirming the relationship between the NH and the adjacent CH proton of the cyclohexyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. emerypharma.comsdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). scielo.brsdsu.edu HMBC is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbon) and for linking the different fragments of the molecule together. For instance, it can show a correlation between the NH proton and the carbonyl carbon, and between the methylene protons of the hydroxyacetyl group and the carbonyl carbon, thus confirming the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are bonded. Cross-peaks indicate that two protons are close to each other in space, which is essential for determining the conformation of the molecule, such as the chair conformation of the cyclohexyl ring and the relative orientation of the substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of this compound. uni-siegen.de These vibrations are quantized and correspond to specific energy levels. upenn.edu The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a characteristic spectrum that acts as a molecular fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to changes in the dipole moment during a vibration. uni-siegen.de Key functional groups in this compound give rise to characteristic absorption bands:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide.

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the cyclohexyl and methylene groups. uci.edu

C=O Stretch (Amide I): A strong, sharp absorption band typically between 1630 and 1680 cm⁻¹ is a hallmark of the carbonyl group in the amide.

N-H Bend (Amide II): This band, appearing around 1550 cm⁻¹, arises from the coupling of the N-H in-plane bending and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. uni-siegen.deupenn.edu It often provides complementary information to IR spectroscopy. For this compound, Raman spectroscopy can be particularly useful for observing vibrations of the carbon skeleton, such as the symmetric C-C stretching modes of the cyclohexyl ring, which may be weak in the IR spectrum. The C=O stretch is also typically observed in the Raman spectrum.

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak or not observed |

| N-H Stretch | ~3300 (sharp) | ~3300 |

| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=O Stretch (Amide I) | 1630-1680 (strong) | 1630-1680 |

| N-H Bend (Amide II) | ~1550 | Weak or not observed |

| C-N Stretch | ~1400-1450 | ~1400-1450 |

| C-O Stretch | ~1050-1150 | ~1050-1150 |

| Note: Intensities (strong, weak) and exact positions can vary. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov

Upon ionization, the molecule forms a molecular ion (M⁺), the mass of which provides the exact molecular weight of the compound. High-resolution mass spectrometry can provide the elemental composition of the molecule with high accuracy.

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable structural information. For this compound, common fragmentation pathways would likely involve:

Cleavage of the amide bond, leading to fragments corresponding to the cyclohexylamino cation and the hydroxyacetyl radical, or vice versa.

Loss of a water molecule from the hydroxyl group.

Fragmentation of the cyclohexyl ring.

Expected Fragmentation Pattern:

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | [C₈H₁₅NO₂]⁺ | 157 |

| [M - H₂O]⁺ | Loss of water | 139 |

| [C₆H₁₁NH]⁺ | Cyclohexylamino fragment | 98 |

| [HOCH₂CO]⁺ | Hydroxyacetyl fragment | 59 |

| [C₆H₁₁]⁺ | Cyclohexyl fragment | 83 |

| Note: The observed fragments and their relative abundances depend on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization). |

X-ray Diffraction Studies

X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

For single-crystal X-ray diffraction, a well-ordered single crystal of this compound is required. uhu-ciqso.es When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated.

This analysis yields precise information on:

Bond lengths: The distances between the centers of bonded atoms.

Bond angles: The angles formed by three connected atoms.

Torsion angles: The dihedral angles that describe the conformation of the molecule, such as the puckering of the cyclohexyl ring and the orientation of the amide and hydroxyl groups.

Studies on similar structures, such as N-cyclohexyl-2-oxo-2-phenylacetamide, have shown that the cyclohexane (B81311) ring typically adopts a stable chair conformation. nih.gov In the crystal structure of this compound, it is expected that intermolecular hydrogen bonds involving the amide N-H, the carbonyl C=O, and the hydroxyl O-H groups would play a significant role in stabilizing the crystal lattice. nih.gov

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the physical form of a crystalline solid. It provides a unique "fingerprint" for any given crystalline phase, enabling its identification and characterization. americanpharmaceuticalreview.com The method is non-destructive and is essential for distinguishing between different polymorphic forms of a substance, which can have different physical properties. americanpharmaceuticalreview.comnih.gov

The principle of PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are scattered by the electron clouds of the atoms in the crystal lattice, and the diffraction pattern is generated according to Bragg's Law:

nλ = 2d sin(θ)

where λ is the wavelength of the X-ray radiation, d is the spacing between crystal lattice planes, θ is the diffraction angle, and n is an integer. nih.gov The resulting diffractogram plots the intensity of the scattered X-rays against the diffraction angle 2θ. For a sample to be representative, it should consist of randomly oriented crystallites, typically with an average particle size of around 100 μm. americanpharmaceuticalreview.com

A thorough review of published scientific literature indicates that specific, experimental Powder X-ray Diffraction data for this compound has not been made publicly available. However, the structural characterization of analogous compounds, such as N-cyclohexyl-2-oxo-2-phenylacetamide and N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, has been successfully performed using single-crystal X-ray analysis, confirming the presence of a chair conformation in the cyclohexyl ring and detailing intermolecular hydrogen bonding networks. nih.govresearchgate.netresearchgate.net

To illustrate the typical data generated by this method, the following table shows a representative format for PXRD results.

Table 1: Illustrative Example of a Powder X-ray Diffraction Data Table Note: The following data is a generic example to demonstrate the format of PXRD results and does not represent the actual data for this compound.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 45 |

| 21.0 | 4.23 | 100 |

| 23.8 | 3.74 | 60 |

| 28.5 | 3.13 | 75 |

Predicted Collision Cross-Section (CCS) Values via Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. kcl.ac.uk When coupled with mass spectrometry (LC-IM-MS), it provides an additional dimension of separation and characterization. A key parameter derived from ion mobility experiments is the Collision Cross-Section (CCS), which is a measure of the effective area of the ion as it tumbles and collides with a neutral buffer gas (typically nitrogen). nih.gov

The CCS value is a robust and characteristic physicochemical property of an ion. kcl.ac.uk While CCS can be measured experimentally, recent advancements in computational chemistry and machine learning have enabled the accurate prediction of CCS values directly from a molecule's structure (e.g., its SMILES representation). nih.govwaters.com These prediction tools are invaluable for the structural annotation of unknown compounds, as they provide an orthogonal piece of evidence to complement high-resolution mass spectrometry data. waters.com By comparing the experimentally measured CCS of an unknown analyte to a library of predicted CCS values, researchers can significantly increase the confidence of compound identification. nih.gov

For this compound, predicted CCS values can be calculated for its common ionic forms, such as the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. The table below presents these predicted values, which are essential for its identification in complex mixtures using advanced LC-IM-MS workflows.

Table 2: Predicted Collision Cross-Section (CCS) Values for this compound Adducts Based on computational prediction models described in scientific literature.

| Ion Adduct | Formula | Mass-to-Charge (m/z) | Predicted CCS (Ų) in N₂ |

| [M+H]⁺ | C₈H₁₆NO₂⁺ | 158.1176 | 134.5 |

| [M+Na]⁺ | C₈H₁₅NNaO₂⁺ | 180.0995 | 139.8 |

Compound Reference

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful method for investigating the electronic structure and properties of molecules. However, specific DFT studies on N-cyclohexyl-2-hydroxyacetamide appear to be unpublished.

Information regarding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which are crucial for understanding the molecule's reactivity and kinetic stability, could not be located for this compound. While studies on related acetamide (B32628) derivatives often report these values, such data is not available for the target compound.

There is no available research detailing the energetics of reaction mechanisms involving this compound or the characterization of its potential transition states. Such studies are vital for understanding its chemical behavior in reactions.

Conformational Landscape Analysis of the Cyclohexyl and Hydroxyacetamide Moieties

A detailed analysis of the conformational landscape, which would describe the different spatial arrangements of the cyclohexyl and hydroxyacetamide groups and their relative energies, has not been published for this specific molecule. While the chair conformation of the cyclohexyl ring is generally preferred, a full analysis would require computational energy profiling of various conformers.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

MESP maps are instrumental in predicting the sites for electrophilic and nucleophilic attack by illustrating the charge distribution around a molecule. Unfortunately, no MESP maps or detailed charge distribution analyses for this compound are available in the reviewed literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Nature

QTAIM analysis provides a rigorous definition of atoms and bonds within a molecule based on the topology of the electron density. This analysis, which could offer deep insights into the nature of the covalent and any non-covalent interactions within this compound, has not been reported for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While experimental spectra for compounds with similar functional groups exist, the specific computationally predicted spectroscopic parameters (such as IR, NMR) for this compound and their comparison with experimental data are not available. Such a comparison is essential for validating the computational methods used.

Applications in Materials Science and Industrial Chemistry

N-Cyclohexyl-2-hydroxyacetamide as a Versatile Intermediate in Organic Synthesis

This compound is recognized as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and an amide group, allows for a variety of chemical transformations. This makes it a key starting material for the synthesis of more complex molecules. The reactivity of the hydroxyl group can be exploited for esterification and etherification reactions, while the amide group can participate in hydrolysis, reduction, and rearrangement reactions. This versatility is crucial for the creation of new chemical entities with potential applications in various fields.

Role in Polymer Science and Material Engineering

The integration of this compound and its derivatives into polymer science has led to the development of materials with tailored properties.

Derivatives of this compound serve as essential building blocks for the construction of complex polymer architectures. mdpi.com By modifying the core structure, monomers with specific functionalities can be designed and subsequently polymerized to create polymers with desired characteristics. For instance, the introduction of polymerizable groups allows for their incorporation into polymer chains, influencing properties such as thermal stability, mechanical strength, and chemical resistance. The ability to tailor the molecular structure of these building blocks provides a powerful tool for designing advanced polymeric materials. mdpi.com

The incorporation of small molecules into polymeric matrices is a common strategy to enhance the material's properties. nih.gov When integrated into a polymer matrix, compounds like this compound can act as plasticizers, modifying the flexibility and processability of the polymer. Furthermore, the hydroxyl and amide groups can form hydrogen bonds with the polymer chains, leading to improved interfacial adhesion and mechanical properties. This approach is particularly useful in the development of polymer blends and composites where compatibility between the different components is crucial for achieving the desired performance. The incorporation of various compounds can influence the physico-chemical properties of the polymer matrix, which is a key consideration in the development of materials for specific applications, such as drug-eluting coatings for medical implants. mdpi.com

The study of the thermal degradation of polymers is essential for understanding their stability and lifetime under various conditions. For polymers containing amide groups, such as those that could be derived from this compound, thermal degradation can proceed through several mechanisms. These mechanisms often involve the cleavage of the amide bond, which is one of the more stable linkages in a polymer backbone.

Interactive Table: Thermal Degradation Onset Temperatures for Amide-Containing Polymers

| Polymer | Onset of Degradation (°C) | Major Volatile Products |

|---|---|---|

| Poly(PyCEMA) | ~325 | Piperidinocarbonyl methanol, 1,2-dipiperidino,1-oxo ethane |

| Poly(PyCMMA) | ~325 | Piperidinocarbonyl methanol, 1,2-dipiperidino,1-oxo ethane |

| Polyamide-6 | ~400 | Cyclopentanone, hydrocarbons, CO, CO2 |

| Nylon 6,6 | Not specified | Water, carbon dioxide, carbon monoxide, hydrocarbons |

Data is based on findings from various studies on related amide-containing polymers and may not be directly representative of polymers derived from this compound. dtic.milresearchgate.netnih.gov

Exploration in Dye and Pigment Chemistry

While direct applications of this compound in dye and pigment chemistry are not extensively documented, its structural motifs are relevant. Dyes are soluble colored organic compounds, while pigments are insoluble. essentialchemicalindustry.org The chemical structures of many organic dyes and pigments contain amide or hydroxyl groups, which can influence their color, solubility, and fastness properties. The principles of dye chemistry involve designing molecules that can absorb light in the visible region and bind effectively to substrates like textiles. essentialchemicalindustry.org The presence of functional groups that can participate in hydrogen bonding or other intermolecular interactions is often crucial for the performance of a colorant. essentialchemicalindustry.org

Industrial Applications of Analogous Cyclohexyl Amides (e.g., N-Cyclohexyl-2-benzothiazolesulfenamide as a Vulcanization Accelerator)

An analogous compound, N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), serves as a prominent example of the industrial utility of cyclohexyl amides. atamankimya.comchembroad.com CBS is a widely used delayed-action accelerator in the vulcanization of rubber. nbinno.com Vulcanization is a chemical process that enhances the properties of rubber, such as its elasticity, strength, and durability, by forming cross-links between polymer chains. atamankimya.com

CBS plays a crucial role in controlling the vulcanization process, preventing premature cross-linking (scorch) during the mixing and processing stages. nbinno.com Its delayed action allows for safer and more efficient manufacturing of a wide array of rubber products. nbinno.com

Key Industrial Applications of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS):

Tire Manufacturing: Enhances durability, wear resistance, and heat dissipation in automotive tires.

Industrial Rubber Goods: Used in the production of conveyor belts, hoses, and seals to improve their robustness and mechanical properties. chembroad.com

Footwear: Improves the resilience of rubber soles and other components.

Marine Applications: Accelerates the vulcanization of rubber used in boat fenders and dock bumpers for saltwater resistance. atamankimya.com

Interactive Table: Properties and Applications of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)

| Property | Description | Industrial Application |

|---|---|---|

| Function | Delayed-action vulcanization accelerator | Rubber industry |

| Key Advantage | Provides scorch safety, preventing premature vulcanization | Tire manufacturing, industrial belts |

| Effect on Rubber | Enhances elasticity, strength, and durability | Automotive components, footwear |

| Compatibility | Suitable for natural rubber (NR) and various synthetic rubbers (SBR, NBR, EPDM) | Versatile use across different rubber formulations |

This table highlights the significant industrial role of a structurally related cyclohexyl amide. atamankimya.comchembroad.comnbinno.com

Based on a thorough review of available scientific and technical literature, there is no information regarding the use of the chemical compound "this compound" in the specific contexts outlined in your request. Searches for its role in polymer cross-linking, its impact on the mechanical properties of rubber composites, and its use in innovations with nanomaterials in rubber formulations did not yield any relevant data or research findings.

Therefore, it is not possible to generate an article on "this compound" that adheres to the provided structure and content requirements. The scientific literature does not appear to cover the applications you have specified for this particular compound.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks and Self-Assembly Processes

Hydrogen bonding is a predominant force in the self-assembly of N-cyclohexyl-2-hydroxyacetamide. The molecule possesses both hydrogen bond donors (the hydroxyl and amide N-H groups) and hydrogen bond acceptors (the carbonyl and hydroxyl oxygen atoms), making it highly capable of forming extensive intermolecular networks. These interactions are directional and selective, guiding the molecules to arrange themselves into well-defined patterns.

Crystalline Lattice Formation via Hydroxyacetamide Motifs

In the absence of a specific published crystal structure for this compound, its crystalline lattice formation can be inferred by examining related compounds and common hydrogen bonding motifs. The α-hydroxyacetamide functional group is known to form robust and predictable hydrogen-bonding patterns, often referred to as supramolecular synthons.

| Potential Hydrogen Bonding Interactions in this compound |

| Donor |

| Amide N-H |

| Hydroxyl O-H |

| Acceptor |

| Carbonyl O |

| Hydroxyl O |

Host-Guest Chemistry Involving the this compound Scaffold

The field of host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion, held together by non-covalent interactions. manchester.ac.uk While specific examples involving the this compound scaffold as a host are not extensively documented in the literature, its structural features suggest potential in this area.

The presence of a hydrophobic cyclohexyl group and a polar hydroxyacetamide group could allow for the binding of small guest molecules that have complementary properties. For instance, the cyclohexyl moiety could form a cavity-like structure capable of encapsulating non-polar guests, while the polar region could interact with charged or polar species. The design of specific host molecules based on this scaffold could lead to applications in areas such as sensing, separation, and catalysis.

Theoretical Studies of Supramolecular Assemblies

Computational methods provide a powerful tool for understanding the non-covalent interactions and self-assembly processes of molecules like this compound. Theoretical studies can be employed to predict the most stable hydrogen-bonding networks and to analyze the energetics of different supramolecular arrangements.

Coordination Chemistry and Ligand Design

Synthesis and Characterization of Metal-N-Cyclohexyl-2-hydroxyacetamide Complexes

Specific methods for the synthesis of metal complexes with N-cyclohexyl-2-hydroxyacetamide have not been reported in the reviewed literature. Generally, the synthesis of such complexes would likely involve the reaction of a metal salt (e.g., chloride, nitrate, or perchlorate) with the ligand in a suitable solvent. The deprotonation of the hydroxyl group, often facilitated by the addition of a base, would likely be necessary to form a stable chelate.

Characterization of any resulting complexes would typically involve a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=O (carbonyl) and O-H (hydroxyl) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state, confirming the coordination mode and geometry.

Elemental Analysis: To determine the empirical formula of the complex.

Chelation Properties and Denticity of Alpha-Hydroxy Acetamide (B32628) Ligands

Alpha-hydroxy acetamides, as a class of compounds, are recognized for their potential to act as bidentate chelating agents. The formation of a five-membered ring upon chelation is entropically favored and generally leads to enhanced thermodynamic stability of the metal complex compared to coordination with two separate monodentate ligands. The "denticity" of these ligands is typically two, referring to the two donor atoms that bind to the metal ion.

Coordination Behavior with Specific Metal Centers (e.g., Lanthanide(III) and Uranyl(VI) Ions)

There is no specific information available regarding the coordination of this compound with lanthanide(III) or uranyl(VI) ions.

Lanthanide(III) Ions: These are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen. Therefore, the hydroxyl and carbonyl oxygen atoms of this compound would be expected to form strong coordination bonds with lanthanide ions. The coordination numbers for lanthanide ions are typically high (8 or 9), meaning multiple this compound ligands or a combination of the ligand and solvent molecules would likely coordinate to the metal center.

Uranyl(VI) Ion (UO₂²⁺): The uranyl ion has a distinct linear O=U=O structure, with coordination of other ligands occurring in the equatorial plane. The hard oxygen donors of this compound would be suitable for coordination to the electrophilic uranium center in the equatorial positions. Typically, four to six donor atoms from one or more ligands occupy these equatorial sites.

Kinetic and Thermodynamic Studies of Metal-Ligand Binding

No kinetic or thermodynamic data for the binding of this compound with metal ions have been found in the literature. Such studies would be crucial for understanding the stability and lability of its potential metal complexes.

Thermodynamic Studies: Would involve techniques like potentiometric or spectrophotometric titrations to determine the formation constants (stability constants) of the metal-ligand complexes. These constants provide a quantitative measure of the affinity of the ligand for a particular metal ion.

Kinetic Studies: Would investigate the rates and mechanisms of ligand exchange reactions. This information is important for understanding how quickly the ligand can bind to or dissociate from a metal center, which is a key factor in applications such as catalysis or chelation therapy.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways

The classical synthesis of N-cyclohexyl-2-hydroxyacetamide, like other amides, typically involves the reaction of an amine (cyclohexylamine) with a carboxylic acid (glycolic acid) or its derivatives, often requiring coupling agents or harsh conditions. Future research should prioritize the development of more efficient, selective, and environmentally benign synthetic routes.

Potential Research Areas:

Direct Amidation Reactions: Investigating catalytic methods for the direct formation of the amide bond from glycolic acid and cyclohexylamine (B46788), bypassing the need for pre-activation of the carboxylic acid. This could involve novel catalysts based on boron or other earth-abundant elements.

Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis of this compound. This approach offers advantages in terms of safety, scalability, and reaction control, leading to higher yields and purity.

Enzymatic Synthesis: Exploring the use of lipases or other enzymes as catalysts for the amidation reaction. Biocatalysis can offer high selectivity and operate under mild, environmentally friendly conditions.

Mechanochemical Synthesis: Investigating solvent-free or low-solvent synthetic methods using ball milling. This green chemistry approach can reduce waste and energy consumption.

A comparative table of potential synthetic methodologies is presented below:

| Synthetic Method | Potential Advantages | Research Focus |

| Catalytic Direct Amidation | Atom economy, reduced waste | Development of novel, non-toxic catalysts |

| Flow Chemistry | Scalability, safety, process control | Reactor design and optimization |

| Enzymatic Synthesis | High selectivity, mild conditions | Enzyme screening and engineering |

| Mechanochemistry | Reduced solvent use, energy efficiency | Optimization of reaction conditions |

Advanced Material Applications Beyond Current Scope

The bifunctional nature of this compound, possessing both a hydroxyl and an amide group, makes it an intriguing candidate for the development of advanced materials. Its cyclohexyl group can impart hydrophobicity and rigidity, while the hydroxy and amide moieties can participate in hydrogen bonding.

Potential Applications:

Polymer Chemistry: this compound could serve as a monomer for the synthesis of novel polyamides or polyesters with tailored properties. The hydroxyl group provides a reactive site for polymerization.

Functional Coatings: Its structure suggests potential as an additive in coatings, where it could act as a plasticizer, adhesion promoter, or a precursor for cross-linking agents.

Hydrogel Formation: The ability to form hydrogen bonds could be exploited in the design of supramolecular hydrogels for various applications, such as controlled release or as a scaffold for other materials.

Deepening Mechanistic Understanding Through Advanced Computational Models

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental work and accelerating discovery.

Future Computational Studies:

Conformational Analysis: Detailed studies of the conformational landscape of the molecule to understand how its shape influences its physical properties and reactivity.

Reaction Mechanism Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to elucidate the mechanisms of its synthesis and potential reactions. This can aid in the design of more efficient synthetic pathways.

Molecular Dynamics Simulations: Simulating the behavior of this compound in different environments (e.g., in solution, in a polymer matrix) to understand its interactions and predict material properties.

Innovative Applications in Analytical Chemistry and Chemical Sensing (excluding biological detection)

The functional groups of this compound could be leveraged for applications in analytical chemistry.

Potential Analytical Roles:

Metal Ion Sequestration: The amide and hydroxyl groups may coordinate with certain metal ions, suggesting its potential as a chelating agent for the selective extraction or sensing of metal contaminants from environmental samples.

Chromatographic Applications: The compound could be used as a stationary phase modifier in gas or liquid chromatography to achieve specific separations of analytes.

Chemical Sensor Development: As a component in a sensor array, its interactions with specific volatile organic compounds could lead to a detectable signal, forming the basis of a chemical sensor.

Sustainable Synthesis and Industrial Implementation Strategies

For this compound to be considered for large-scale applications, the development of sustainable and economically viable production methods is paramount. Building on the principles of green chemistry, future research should focus on a holistic approach to its synthesis and industrial use.

Key Sustainability Strategies:

Use of Renewable Feedstocks: Investigating the synthesis of the precursors, cyclohexylamine and glycolic acid, from renewable bio-based sources.

Green Solvents: Moving away from volatile organic solvents towards greener alternatives such as water, supercritical CO2, or deep eutectic solvents. Research has shown the effectiveness of deep eutectic solvents in similar N-alkylation/acylation reactions, leading to improved yields and easier product recovery. researchgate.net

Catalyst Recovery and Reuse: Developing synthetic protocols that allow for the easy separation and recycling of catalysts to minimize waste and reduce costs.

Life Cycle Assessment: Conducting a thorough life cycle analysis of the entire production process to identify and mitigate environmental impacts.

The following table outlines key considerations for sustainable industrial production:

| Sustainability Aspect | Research and Development Focus | Potential Impact |

| Raw Materials | Sourcing from renewable feedstocks | Reduced reliance on fossil fuels |

| Solvents | Use of water, supercritical fluids, or deep eutectic solvents | Minimized environmental pollution |

| Catalysis | Heterogeneous catalysts, recyclable homogeneous catalysts | Lower production costs, reduced waste |

| Energy | Microwave-assisted synthesis, flow chemistry | Reduced energy consumption |

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, paving the way for its application in a wide range of technologies and industries.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Single-crystal analysis (e.g., monoclinic system, space group C2/c) provides bond lengths and angles (e.g., C–C = 0.006 Å; R factor = 0.051) .

- NMR : H and C spectra confirm the acetamide moiety (δ ~2.0 ppm for CH) and cyclohexyl protons (δ ~1.2–1.8 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] = 199.25 g/mol) .

How can researchers resolve contradictions in reported biological data for this compound derivatives?

Advanced Research Focus

Discrepancies in antioxidant or anti-inflammatory data may stem from:

- Experimental design : Variability in cell lines (e.g., RAW 264.7 vs. THP-1) or assay protocols (e.g., DPPH concentration).

- Compound stability : Hydrolysis of the hydroxyacetamide group under physiological conditions.

Solutions include: - Standardized assays : Adherence to OECD guidelines for reproducibility.

- Metabolite profiling : LC-MS/MS to identify degradation products .

What are the key considerations for designing analogs with improved pharmacokinetic properties?

Q. Advanced Research Focus

- Lipophilicity optimization : LogP adjustments (e.g., ~1.92 for 2-(2-cyclohexenyl)acetamide) via substituent addition (e.g., methyl groups) to enhance membrane permeability .

- Metabolic stability : Introducing electron-donating groups (e.g., methoxy) to reduce cytochrome P450-mediated oxidation.

- Solubility : Co-crystallization with excipients or salt formation (e.g., sodium or hydrochloride salts) .

How do computational tools like PubChem’s PISTACHIO and REAXYS databases aid in predicting synthetic pathways?

Basic Research Focus

PubChem’s PISTACHIO and REAXYS databases enable retrosynthetic analysis by:

- Template matching : Identifying feasible reactions (e.g., amide coupling) from >6 million entries.

- Plausibility scoring : Filtering routes with a minimum score of 0.01 for practical viability.

These tools reduce trial-and-error experimentation and prioritize routes with high yields (~79% reported for similar compounds) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

- Waste disposal : Neutralize with dilute NaOH before incineration, complying with EPA/OSHA regulations .

How can researchers validate the purity of this compound for pharmacological studies?

Q. Advanced Research Focus

- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) and >95% purity thresholds.

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- Residual solvent testing : GC-MS to detect traces of DMF or THF (ICH Q3C limits) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.